molecular formula C20H20BrNO5S B281725 ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281725
M. Wt: 466.3 g/mol
InChI Key: ASLOOFKVUZLSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C20H20BrNO5S and a molecular weight of 466.3 g/mol. This compound belongs to the benzofuran class of chemicals, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzofuran ring.

    Sulfonylation: The addition of the sulfonyl group to the compound.

    Esterification: The final step involves the formation of the ester group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 7-BROMO-5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

    Benzofuro[3,2-b]indole: Known for its anticancer properties.

    Indole derivatives: These compounds have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H20BrNO5S

Molecular Weight

466.3 g/mol

IUPAC Name

ethyl 7-bromo-5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H20BrNO5S/c1-4-13-6-8-15(9-7-13)28(24,25)22-14-10-16-18(20(23)26-5-2)12(3)27-19(16)17(21)11-14/h6-11,22H,4-5H2,1-3H3

InChI Key

ASLOOFKVUZLSTK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)OCC)Br

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)OCC)C

Origin of Product

United States

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